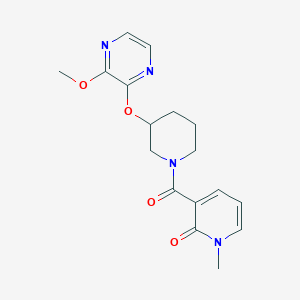
3-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a unique structure combining a methoxypyrazine moiety with a piperidine ring and a pyridinone core. The molecular formula is C16H17N4O3 with a molecular weight of 317.33 g/mol.
Synthesis Overview:
The synthesis typically involves multiple steps:
- Formation of Methoxypyrazine: Reaction of 2-chloropyrazine with methanol under basic conditions.
- Coupling with Piperidine: The methoxypyrazine is reacted with piperidine-1-carbonyl chloride.
- Final Compound Formation: The intermediate reacts with 1-methylpyridin-2(1H)-one to yield the target compound.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Properties
Studies have shown that derivatives of this compound possess significant antimicrobial activity against several pathogens. For instance, certain analogs demonstrated IC50 values in the low micromolar range against Mycobacterium tuberculosis and other bacterial strains .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
The mechanism of action involves the interaction with specific molecular targets, likely including enzymes or receptors involved in inflammation and microbial growth modulation. Molecular docking studies suggest that the compound fits well into active sites of target proteins, indicating potential for high binding affinity and specificity .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Anti-tubercular Activity: A series of compounds similar to this compound were synthesized and tested for anti-tubercular activity, showing promising results with IC90 values ranging from 3.73 to 4.00 μM .
- Cytotoxicity Assessments: In vitro studies on HEK-293 cells indicated that many derivatives are non-toxic at therapeutic concentrations, supporting their potential use in clinical settings.
Comparative Analysis
A comparison table illustrates the biological activities of this compound with similar compounds:
| Compound Name | Antimicrobial Activity (IC50) | Anti-inflammatory Activity | Cytotoxicity (HEK-293) |
|---|---|---|---|
| Target Compound | Low µM range | Yes | Non-toxic |
| Analog A | Moderate µM range | Yes | Non-toxic |
| Analog B | High µM range | No | Toxic at high doses |
Propriétés
IUPAC Name |
3-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-20-9-4-6-13(16(20)22)17(23)21-10-3-5-12(11-21)25-15-14(24-2)18-7-8-19-15/h4,6-9,12H,3,5,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWLWIBLDXIKMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














